5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound 5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic molecule that belongs to the class of triazole derivatives It is characterized by the presence of a benzotriazole moiety, a phenoxy group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Benzotriazole Moiety: This step involves the diazotization of o-nitroaniline followed by reduction to form the benzotriazole ring.
Attachment of the Phenoxy Group: The benzotriazole derivative is then reacted with 4-methylphenol under basic conditions to form the phenoxy-substituted benzotriazole.
Formation of the Triazole Ring: The phenoxy-substituted benzotriazole is then reacted with appropriate reagents to form the triazole ring.
Introduction of the Thiol Group: Finally, the thiol group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol: undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group in the benzotriazole moiety can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of the nitro group.
Substituted Phenoxy Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used as a UV stabilizer in polymers and coatings due to its ability to absorb UV radiation.
Mechanism of Action
The mechanism of action of 5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
UV Absorption: The benzotriazole moiety absorbs UV radiation, protecting materials from UV-induced degradation.
Comparison with Similar Compounds
5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol: can be compared with other similar compounds:
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Similar UV-absorbing properties but with different substituents.
2-(2H-Benzotriazol-2-yl)-4-tert-octylphenol: Used in industrial applications for UV protection.
Conclusion
This compound: is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in research and development.
Properties
Molecular Formula |
C17H16N6OS |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[[2-(benzotriazol-2-yl)-4-methylphenoxy]methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N6OS/c1-11-7-8-15(24-10-16-18-19-17(25)22(16)2)14(9-11)23-20-12-5-3-4-6-13(12)21-23/h3-9H,10H2,1-2H3,(H,19,25) |
InChI Key |
LRQPAFSZMYHTOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2C)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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